(7-acetyloxy-4-bromo-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Di-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranosyl bromide is a specialized chemical compound with the molecular formula C11H13BrO8 and a molecular weight of 353.12 g/mol . This compound is primarily used in the field of proteomics research and has significant applications in the formation of glycoconjugates and glycosides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Di-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranosyl bromide typically involves the acetylation and carbonylation of alpha-D-mannopyranosyl bromide. One common method includes the use of acetic anhydride and a suitable catalyst under controlled temperature conditions . The reaction is carried out in an anhydrous environment to prevent hydrolysis of the acetyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,6-Di-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranosyl bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide group can be substituted with other nucleophiles.
Hydrolysis: The acetyl and carbonyl groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alcohols.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the acetyl and carbonyl groups.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the original compound.
Hydrolysis: The major products are the deacetylated and decarbonylated forms of the compound.
Scientific Research Applications
4,6-Di-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranosyl bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex glycoconjugates and glycosides.
Biology: Plays a role in the study of carbohydrate-protein interactions.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6-Di-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranosyl bromide involves its ability to form stable glycosidic bonds with other molecules. This property is utilized in the formation of glycoconjugates and glycosides, which are important in various biological processes. The molecular targets and pathways involved include carbohydrate-binding proteins and enzymes that facilitate glycosylation reactions.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide
- 2,3,4,6-Tetra-O-acetyl-beta-D-mannopyranosyl bromide
Uniqueness
4,6-Di-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranosyl bromide is unique due to its specific acetylation and carbonylation pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds . This uniqueness makes it particularly valuable in the synthesis of specialized glycoconjugates and glycosides.
Properties
IUPAC Name |
(7-acetyloxy-4-bromo-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl)methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO8/c1-4(13)16-3-6-7(17-5(2)14)8-9(10(12)18-6)20-11(15)19-8/h6-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYSDBUOZIIRBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C2C(C(O1)Br)OC(=O)O2)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.